![molecular formula C23H22ClN3O4 B2581112 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2375260-55-0](/img/structure/B2581112.png)

6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

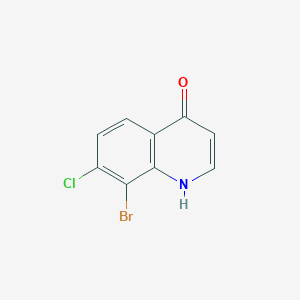

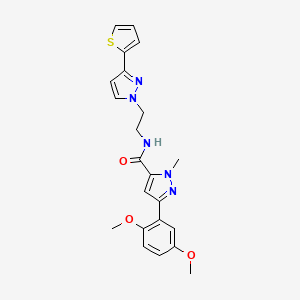

This compound, also known as 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid, has a CAS Number of 2252500-71-1 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature with a molecular weight of 374.4 .Scientific Research Applications

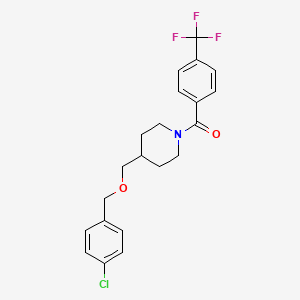

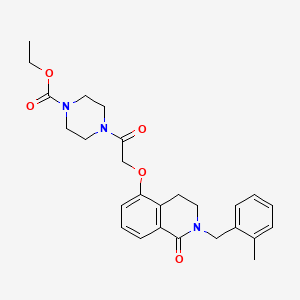

Protective Group Application in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively utilized to protect hydroxy-groups during the synthesis of complex organic molecules. This protective strategy is compatible with various acid- and base-labile protecting groups, allowing for selective deprotection under mild conditions without affecting other sensitive functionalities in the molecule. This approach has been successfully applied in the synthesis of oligonucleotides, showcasing the Fmoc group's utility in intricate synthetic sequences (Gioeli & Chattopadhyaya, 1982).

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, which are significant for their potential pharmacological applications. These compounds have been synthesized through reactions involving carboxamide derivatives, showcasing the flexibility and reactivity of the fluoren-9-ylmethoxycarbonyl moiety in facilitating the construction of complex heterocyclic frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005).

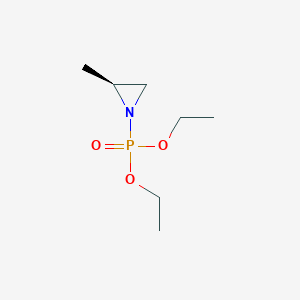

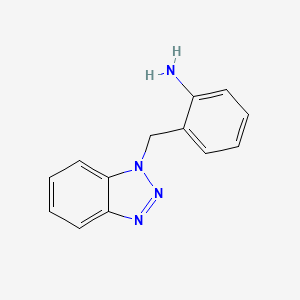

Application in Energetic Materials

The fluoren-9-ylmethoxycarbonyl group is also explored in the design of energetic multi-component molecular solids. These materials are characterized by strong hydrogen bonds and weak intermolecular interactions, which contribute to their stability and energetic properties. Such materials have potential applications in various fields, including explosives, propellants, and other areas requiring materials with high energy content and stability (Wang et al., 2014).

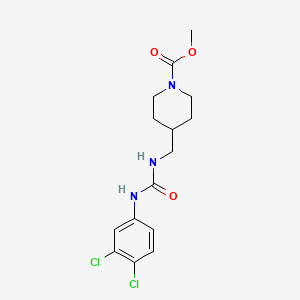

Role in Antibacterial Agents

Additionally, derivatives of this compound have been investigated for their antibacterial activity. The structural motifs derived from the fluoren-9-ylmethoxycarbonylamino moiety have been incorporated into tetracyclic quinolone antibacterials, demonstrating the potential of such compounds in the development of new antibacterial agents. This highlights the applicability of the compound in medicinal chemistry and drug discovery, particularly in the search for novel antibiotics (Taguchi et al., 1992).

Safety and Hazards

properties

IUPAC Name |

6-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

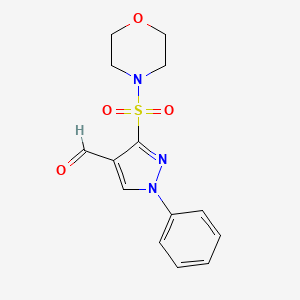

InChI |

InChI=1S/C23H21N3O4.ClH/c27-22(28)20-12-26-11-14(9-10-21(26)25-20)24-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,12,14,19H,9-11,13H2,(H,24,29)(H,27,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGICSZVFCQQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=CN2CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2581033.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581035.png)

![4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid](/img/structure/B2581038.png)

![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2581048.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2581052.png)